8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
Brand Name: Vulcanchem
CAS No.: 2034316-98-6
VCID: VC4534382
InChI: InChI=1S/C20H19BrN2O3S/c21-17-7-1-2-9-19(17)27(24,25)23-13-10-16(11-14-23)26-18-8-3-5-15-6-4-12-22-20(15)18/h1-9,12,16H,10-11,13-14H2
SMILES: C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br
Molecular Formula: C20H19BrN2O3S
Molecular Weight: 447.35

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

CAS No.: 2034316-98-6

Cat. No.: VC4534382

Molecular Formula: C20H19BrN2O3S

Molecular Weight: 447.35

* For research use only. Not for human or veterinary use.

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline - 2034316-98-6

Specification

CAS No. 2034316-98-6
Molecular Formula C20H19BrN2O3S
Molecular Weight 447.35
IUPAC Name 8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline
Standard InChI InChI=1S/C20H19BrN2O3S/c21-17-7-1-2-9-19(17)27(24,25)23-13-10-16(11-14-23)26-18-8-3-5-15-6-4-12-22-20(15)18/h1-9,12,16H,10-11,13-14H2
Standard InChI Key NOBAYUWOHLAXIB-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinoline scaffold substituted at the 8-position with a piperidine ring via an ether linkage. The piperidine moiety is further functionalized at the 1-position with a 2-bromophenylsulfonyl group . This combination creates a hybrid structure that integrates aromatic, heterocyclic, and sulfonamide functionalities (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₁₉BrN₂O₃S
Molecular Weight447.35 g/mol
IUPAC Name8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br

The sulfonamide group introduces strong electron-withdrawing characteristics, while the bromine atom at the ortho position of the phenyl ring may influence steric interactions and metabolic stability .

Synthetic Methodologies

Core Scaffold Construction

Synthesis typically proceeds through a multi-step sequence:

  • Piperidine sulfonylation: Reaction of piperidin-4-ol with 2-bromobenzenesulfonyl chloride under basic conditions yields 1-(2-bromophenylsulfonyl)piperidin-4-ol .

  • Etherification: Subsequent nucleophilic substitution with 8-hydroxyquinoline in the presence of a coupling agent (e.g., Mitsunobu conditions) forms the critical C-O bond.

Key Reaction Parameters

  • Sulfonylation typically occurs at 0–25°C in dichloromethane with triethylamine as base .

  • Ether formation requires anhydrous conditions to prevent hydrolysis of the sulfonamide intermediate.

Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • Bromine position: Ortho substitution on the phenyl ring improves metabolic stability compared to para isomers .

  • Piperidine oxygenation: Ether linkages at position 4 enhance blood-brain barrier penetration relative to methylene bridges .

  • Sulfonamide group: The -SO₂- group increases aqueous solubility while maintaining lipophilicity (logP ≈ 2.8) .

Future Research Directions

Derivative Synthesis

  • Introduce fluorinated aryl groups to modulate pharmacokinetic profiles .

  • Explore spirocyclic piperidine variants to reduce CYP450-mediated metabolism .

Target Validation Studies

  • Screen against kinase panels (EGFR, VEGFR) due to quinoline's ATP-binding site affinity .

  • Assess anti-inflammatory potential through COX-2 inhibition assays .

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